6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a unique structure that includes an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the isoindoline structure under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,3-dihydro-5-methoxy-2-methyl-1H-isoindol-1-one
- 5-Methoxy-2,3-dihydro-1H-isoindol-1-one
- 6-Amino-2,3-dihydro-1H-isoindol-1-one
Uniqueness
6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-5-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
JIYFSYXOGIDKCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.